

The Journey of Fosravuconazole: From Discovery to a Novel Antifungal Therapy

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Compound of Interest		
Compound Name:	Fosravuconazole	
Cat. No.:	B1673580	Get Quote

An In-depth Technical Guide on the Discovery and Development of Fosravuconazole

Fosravuconazole, a novel triazole antifungal agent, represents a significant advancement in the treatment of fungal infections, particularly onychomycosis. Its development journey, from the initial discovery of its active moiety, ravuconazole, to its approval as a more bioavailable prodrug, offers valuable insights into modern drug discovery and development strategies. This technical guide provides a comprehensive overview of the history, mechanism of action, synthesis, and preclinical and clinical development of **fosravuconazole** for researchers, scientists, and drug development professionals.

Discovery and Rationale for Development

The story of **fosravuconazole** begins with its active form, ravuconazole. Initially discovered by Eisai, ravuconazole demonstrated potent and broad-spectrum antifungal activity. However, its development was hampered by issues related to its bioavailability. To overcome this limitation, scientists at Eisai developed **fosravuconazole**, a phosphate prodrug of ravuconazole. This strategic chemical modification significantly improved the aqueous solubility and oral absorption of the drug, leading to higher and more consistent plasma concentrations of the active ravuconazole.

The development rights for **fosravuconazole** in Japan were licensed to Seren Pharmaceuticals (formerly Brain Factory Co., Ltd.) in 2010, who then partnered with Sato Pharmaceutical in 2014 for further development and commercialization for onychomycosis.

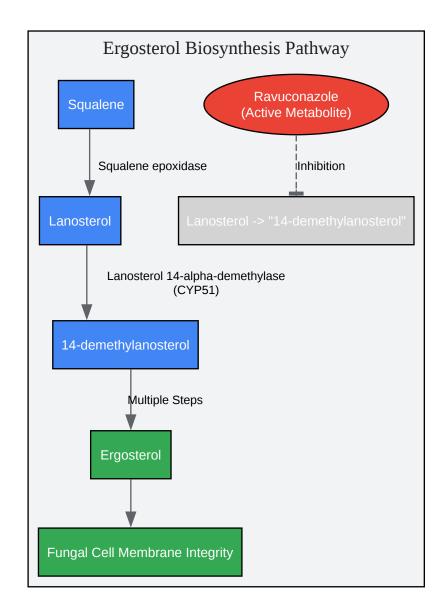


Eisai retained rights in other regions and also collaborated with the Drugs for Neglected Diseases initiative (DNDi) to explore its use for eumycetoma, a debilitating fungal disease.

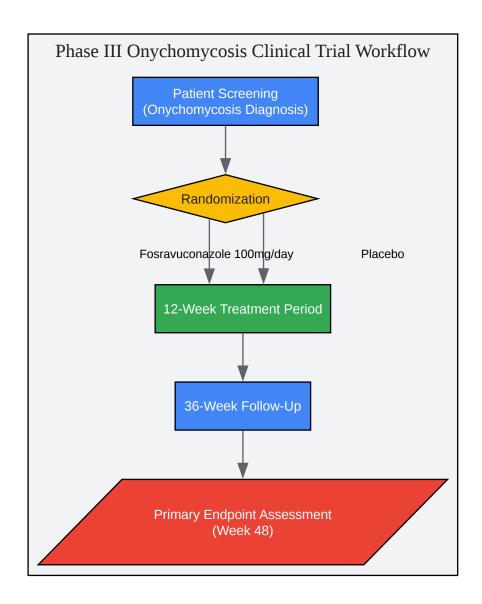
Mechanism of Action

Like other azole antifungals, **fosravuconazole**'s active metabolite, ravuconazole, targets the fungal enzyme lanosterol 14α-demethylase, a key component of the ergosterol biosynthesis pathway. Ergosterol is an essential structural component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting this enzyme, ravuconazole disrupts the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and a compromised cell membrane. This ultimately results in the inhibition of fungal growth and cell death. Ravuconazole exhibits a high affinity and selectivity for the fungal cytochrome P450 enzyme over its human counterparts, which contributes to its favorable safety profile.

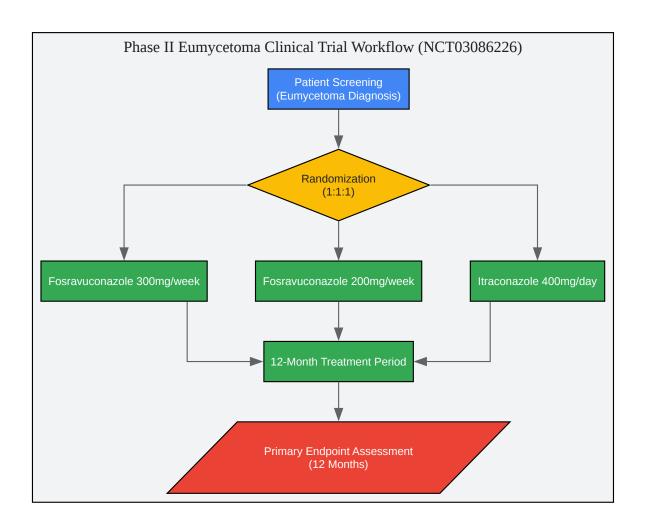












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